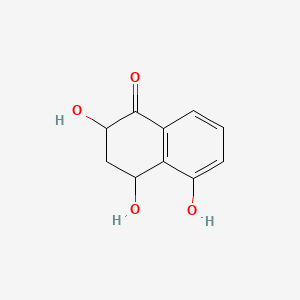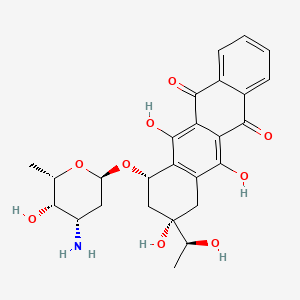
Himeic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Himeic acid B is a natural product found in Aspergillus with data available.
Applications De Recherche Scientifique
Biosynthesis of Himeic Acid B this compound is a compound derived from marine fungi, particularly from the Aspergillus species. The biosynthesis of himeic acid involves complex pathways, primarily orchestrated by polyketide synthase–nonribosomal peptide synthase (PKS‐NRPS) gene clusters. These gene clusters play a crucial role in the production of the long fatty acyl side chain attached to the pyrone ring in himeic acid, indicating a polyketide origin. Moreover, feeding experiments with labeled precursors have confirmed the biosynthetic pathways, revealing the involvement of leucine as an amide substituent in himeic acid formation (Hashimoto et al., 2018).
Role in Ubiquitin-Activating Enzyme Inhibition this compound, along with its derivatives himeic acids A and C, has been studied for its inhibitory activity on the ubiquitin-activating enzyme (E1). The ubiquitin-proteasome system, where E1 plays a pivotal role, is fundamental in regulating various cellular processes including protein degradation. Although himeic acid A has shown significant inhibitory activity against E1, this compound and C exhibit lesser inhibitory effects. This distinction in the activity profiles of these compounds underscores the specificity and potential therapeutic implications of himeic acid derivatives in influencing the ubiquitin-proteasome pathway (Tsukamoto et al., 2005).
pH-Dependent Production and Conversion The production and stability of himeic acids, including this compound, are significantly influenced by the pH conditions of their fungal culture environment. Research indicates a pH-dependent mechanism where specific pH conditions are essential for the production of himeic acid A, which can then non-enzymatically convert to himeic acids B and C under certain conditions. This pH-dependent production and conversion provide insights into the stability and potential functional dynamics of himeic acids in different environments (Katsuki et al., 2018).
Propriétés
Formule moléculaire |
C17H23NO5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(E)-11-(5-carbamoyl-4-oxopyran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C17H23NO5/c18-17(22)14-12-23-13(11-15(14)19)9-7-5-3-1-2-4-6-8-10-16(20)21/h7,9,11-12H,1-6,8,10H2,(H2,18,22)(H,20,21)/b9-7+ |
Clé InChI |
CFCNZKAZHHLTLD-VQHVLOKHSA-N |
SMILES isomérique |
C1=C(OC=C(C1=O)C(=O)N)/C=C/CCCCCCCCC(=O)O |
SMILES canonique |
C1=C(OC=C(C1=O)C(=O)N)C=CCCCCCCCCC(=O)O |
Synonymes |
himeic acid B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





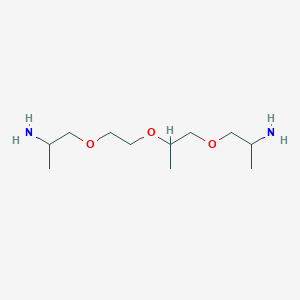
![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)
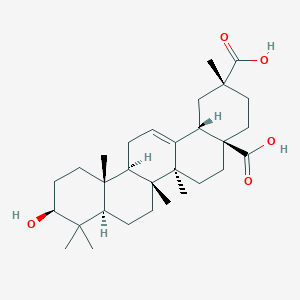
![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
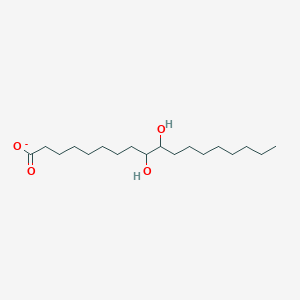
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)

![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
